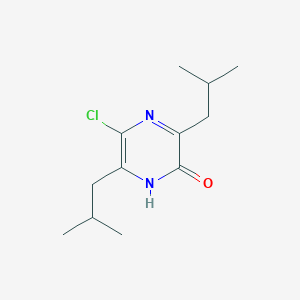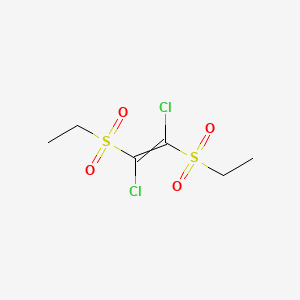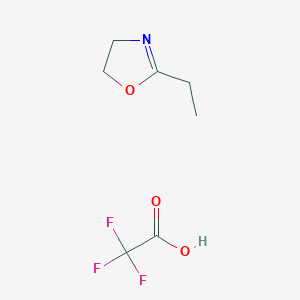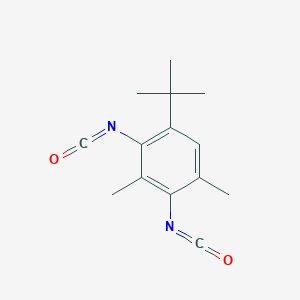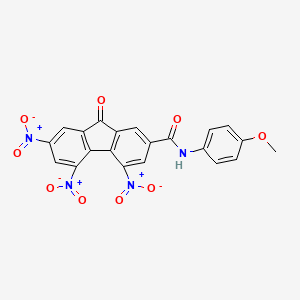![molecular formula C17H17ClN4O B14355744 4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine CAS No. 92593-02-7](/img/structure/B14355744.png)
4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with ethoxyamine under controlled conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Naphthyl Group: The naphthyl group can be attached via a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the triazine intermediate.
Final Product Formation: The final compound is obtained by purifying the reaction mixture through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of catalysts or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds with different functional groups.
科学研究应用
4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
Similar Compounds
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: Similar triazine derivative with different substituents.
4-Chloro-N-(1-naphthalen-1-yl-ethyl)-benzamide: Another compound with a naphthyl group and chloro substituent.
2-(4-Amino-6-phenethylamino-[1,3,5]triazin-2-yl)-4-chloro-phenol: Triazine derivative with phenethylamino and chloro groups.
Uniqueness
4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. The presence of the naphthyl group enhances its aromaticity and potential interactions with biological targets, while the chloro and ethoxy groups provide sites for further chemical modifications.
属性
CAS 编号 |
92593-02-7 |
|---|---|
分子式 |
C17H17ClN4O |
分子量 |
328.8 g/mol |
IUPAC 名称 |
4-chloro-6-ethoxy-N-(1-naphthalen-1-ylethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H17ClN4O/c1-3-23-17-21-15(18)20-16(22-17)19-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,3H2,1-2H3,(H,19,20,21,22) |
InChI 键 |
RXKFSAHKHAVPDX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC(=N1)NC(C)C2=CC=CC3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



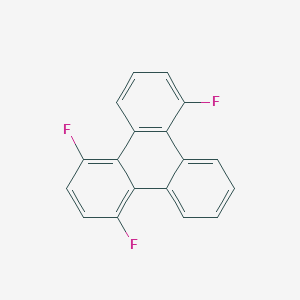

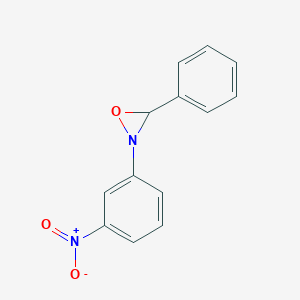
![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)

![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
